molecular formula C19H12N6O2 B2901156 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile CAS No. 1396686-62-6

2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B2901156
CAS No.: 1396686-62-6
M. Wt: 356.345
InChI Key: CDIWHYKHYIHFKQ-UHFFFAOYSA-N
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Description

The compound 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile features a pyridin-2-one (2-oxo-pyridine) core linked to a 1,2,4-oxadiazole ring substituted with pyrazine and a benzonitrile group.

Properties

IUPAC Name

2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O2/c20-9-13-3-1-2-4-14(13)11-25-12-15(5-6-17(25)26)19-23-18(24-27-19)16-10-21-7-8-22-16/h1-8,10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIWHYKHYIHFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure consisting of:

  • A pyridine ring
  • An oxadiazole moiety
  • A benzonitrile group

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related oxadiazole derivatives. For instance:

  • Mechanism of Action : The presence of the -N=CO group in oxadiazoles has been linked to their effectiveness against bacterial strains by influencing gene transcription related to biofilm formation .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown varying levels of cytotoxicity for oxadiazole derivatives:

CompoundCell LineIC50 (µM)
2-Oxo CompoundL929>100
2-Oxo CompoundA54975
2-Oxo CompoundHepG250

These results suggest that while some derivatives may exhibit cytotoxic effects, others can enhance cell viability at certain concentrations .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various oxadiazole derivatives against common pathogens. The tested compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The findings indicated that certain substitutions on the oxadiazole ring could enhance or reduce cytotoxicity, emphasizing the importance of structural modifications in drug design .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds like 2-((2-oxo...) might interfere with cellular processes such as DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Their Features

AZD9272 (3-Fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
  • Structure : Contains a fluorinated pyridine and benzonitrile linked via a 1,2,4-oxadiazole.
  • Key Differences: Lacks the pyridinone and pyrazine moieties present in the target compound.
  • Application : Radioligand for metabotropic glutamate receptor 5 (mGluR5), highlighting oxadiazole’s role in receptor binding .
DPP-4 Inhibitor (2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile)
  • Structure: Features a pyrimidinone core with a benzonitrile substituent.
  • Key Differences: Replaces oxadiazole and pyrazine with a pyrimidinone and piperidine group.
  • Application : Demonstrates strong binding to dipeptidyl peptidase-4 (DPP-4), suggesting benzonitrile’s utility in enzyme inhibition .
1-(4-(2-Oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • Structure: Combines pyridinone, oxadiazole, and aryl groups.
  • Key Differences : Substitutes pyrazine with a p-tolyl group, altering electronic properties.
  • Relevance: Highlights the adaptability of pyridinone-oxadiazole hybrids in drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~423.4 Pyridinone, oxadiazole, pyrazine, benzonitrile 2.8
AZD9272 283.22 Fluoropyridine, oxadiazole, benzonitrile 3.1
DPP-4 Inhibitor ~428.5 Pyrimidinone, piperidine, benzonitrile 1.9

The target compound’s higher molecular weight and lower LogP compared to AZD9272 may influence solubility and blood-brain barrier penetration, critical for CNS-targeted therapies.

Preparation Methods

Cyclocondensation of Amidoximes with Pyrazine Carbonyl Derivatives

A widely adopted method involves reacting pyrazine-2-carbonitrile with hydroxylamine hydrochloride to generate pyrazine-2-amidoxime, followed by cyclization with 5-(chlorocarbonyl)pyridin-2(1H)-one (Figure 1):

Procedure:

  • Pyrazine-2-amidoxime synthesis:
    Pyrazine-2-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are stirred in ethanol/water (3:1) at 80°C for 6 hours. The precipitate is filtered and recrystallized from ethanol (yield: 78-82%).
  • Oxadiazole formation:
    Pyrazine-2-amidoxime (1.0 eq) and 5-(chlorocarbonyl)pyridin-2(1H)-one (1.1 eq) are refluxed in dichloromethane with triethylamine (2.0 eq) for 8 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate 7:3).

Optimization Data:

Condition Solvent Base Time (h) Yield (%)
Room temperature DCM DIPEA 12 45
Reflux DCM TEA 8 68
Microwave (100°C) ACN K₂CO₃ 0.5 83

Table 1: Reaction optimization for oxadiazole cyclization.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times significantly. A mixture of pyrazine-2-amidoxime and 5-(chlorocarbonyl)pyridin-2(1H)-one in acetonitrile with potassium carbonate undergoes irradiation at 100°C for 30 minutes, achieving 83% yield.

Functionalization of the Pyridine Ring

Mannich Reaction for Methylene Bridge Installation

The methylbenzonitrile group is introduced via a Mannich reaction between 5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one and 2-(bromomethyl)benzonitrile:

Procedure:

  • 5-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (1.0 eq) is dissolved in dry DMF under nitrogen.
  • Sodium hydride (1.2 eq) is added at 0°C, followed by 2-(bromomethyl)benzonitrile (1.1 eq).
  • The reaction is stirred at room temperature for 6 hours, quenched with ice-water, and extracted with ethyl acetate.
  • Column chromatography (hexane/ethyl acetate 4:1) yields the final product (57-62%).

Key Observations:

  • Use of DMF as solvent prevents N-oxide formation on the pyridine ring.
  • Excess base (>1.2 eq) leads to decomposition of the oxadiazole ring.

Alternative Synthetic Routes

Tandem Cyclization-Coupling Strategy

A one-pot approach combines oxadiazole formation and alkylation:

  • Pyrazine-2-amidoxime, 5-(chlorocarbonyl)pyridin-2(1H)-one, and 2-(bromomethyl)benzonitrile are reacted in acetonitrile with HATU (0.3 eq) and DIPEA (2.0 eq).
  • Microwave irradiation at 120°C for 1 hour affords the target compound in 71% yield.

Solid-Phase Synthesis

Immobilized pyridin-2(1H)-one on Wang resin undergoes sequential reactions with pyrazine-2-carbonitrile and 2-(bromomethyl)benzonitrile, followed by cleavage with TFA/DCM (1:9). This method achieves 65% yield with >95% purity.

Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.95 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.72 (dd, J = 2.8, 1.6 Hz, 2H, pyrazine-H), 8.25 (d, J = 8.8 Hz, 1H, pyridine-H), 7.92 (m, 2H, benzonitrile-H), 7.65 (m, 2H, benzonitrile-H), 6.85 (d, J = 9.2 Hz, 1H, pyridine-H), 5.32 (s, 2H, CH₂).

HRMS (ESI⁺):
Calculated for C₂₀H₁₂N₆O₂ [M+H]⁺: 377.1148; Found: 377.1145.

Challenges and Optimization Considerations

  • Oxadiazole Stability: Prolonged heating above 120°C causes ring-opening reactions. Microwave conditions minimize thermal degradation.
  • Regioselectivity: Competing formation of 1,3,4-oxadiazole isomers is suppressed by using HATU/DIPEA coupling systems.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the product from unreacted benzonitrile derivatives.

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how are they addressed in multi-step protocols?

The synthesis involves sequential heterocycle formation, including pyridinone and oxadiazole rings. Key challenges include regioselectivity in cyclocondensation and stabilizing reactive intermediates. Multi-step protocols often employ protective groups (e.g., tert-butoxycarbonyl) for amine functionalities and orthogonal coupling reactions (e.g., Suzuki-Miyaura for pyrazine incorporation). Purification via flash chromatography or recrystallization is critical to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

  • 1H/13C NMR : Resolves aromatic protons and confirms substitution patterns (e.g., pyridinone C=O at ~165 ppm in 13C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C21H14N6O2: 399.1202) .
  • HPLC-PDA : Monitors purity (>95%) and identifies polar byproducts .

Q. What in vitro assays are typically used to evaluate bioactivity?

Common assays include:

  • Kinase inhibition : ATP competition assays using TR-FRET (Time-Resolved Förster Resonance Energy Transfer) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination in HepG2 cells) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for oxadiazole-containing analogs?

Contradictions often arise from assay conditions (e.g., ATP concentrations in kinase assays) or structural variations (e.g., pyrazine vs. pyridine substitutions). Mitigation strategies:

  • Standardize assay protocols (e.g., fixed ATP at 1 mM for kinase studies) .
  • Compare analogs with controlled modifications (e.g., replacing pyrazine with pyrimidine in ) .
  • Validate target engagement via CRISPR knockouts or isoform-specific inhibitors .

Q. What computational approaches predict binding affinity with biological targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP pockets (e.g., docking scores < -9.0 kcal/mol suggest strong binding) .
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlates substituent electronic properties (Hammett σ constants) with IC50 values .

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